trans-2-(3,5-Dimethoxyphenyl)cyclohexanol
Overview
Description
trans-2-(3,5-Dimethoxyphenyl)cyclohexanol: is an organic compound with the molecular formula C14H20O3 It is a cyclohexanol derivative with two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dimethoxyphenyl)cyclohexanol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone in the presence of a base to form the corresponding alcohol. The reaction typically requires a catalyst such as sodium borohydride or lithium aluminum hydride to reduce the intermediate product to the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride to produce the alcohol from the corresponding ketone.
Substitution: Substitution reactions can occur at the methoxy groups or the hydroxyl group, depending on the reagents used.
Major Products: The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)cyclohexanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trans-2-(3,5-Dimethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar in structure but lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
cis-2-(3,5-Dimethoxyphenyl)cyclohexanol: The cis isomer of the compound, which may have different physical and chemical properties due to the different spatial arrangement of atoms.
Uniqueness: trans-2-(3,5-Dimethoxyphenyl)cyclohexanol is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-(3,5-dimethoxyphenyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHXCWVNJTYUEQ-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCC2O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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